Rupatadine-d4Fumarate

Description

BenchChem offers high-quality Rupatadine-d4Fumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rupatadine-d4Fumarate including the price, delivery time, and more detailed information at info@benchchem.com.

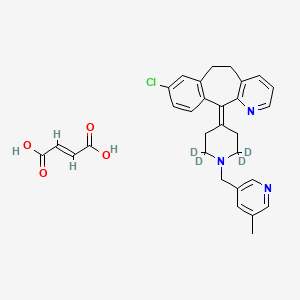

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBLCDXVHQWMSU-IKABZUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Rupatadine-d4 Fumarate for Researchers and Drug Development Professionals

Introduction

Rupatadine-d4 Fumarate is the deuterated analog of Rupatadine Fumarate, a second-generation antihistamine and platelet-activating factor (PAF) antagonist. The incorporation of deuterium atoms enhances its utility as an internal standard in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This technical guide provides a comprehensive overview of Rupatadine-d4 Fumarate, including its physicochemical properties, mechanism of action, detailed experimental protocols for its use, and visualization of relevant biological pathways and analytical workflows.

Physicochemical Properties

Rupatadine-d4 Fumarate is a stable, isotopically labeled form of Rupatadine Fumarate. Its chemical and physical properties are summarized in the table below, alongside those of its non-deuterated counterpart for comparison.

| Property | Rupatadine-d4 Fumarate | Rupatadine Fumarate |

| Chemical Name | 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene-d4]- 5H-benzo[1][2]cyclohepta[1,2-b]pyridine (2E)-2-Butenedioate | 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[1][2]cyclohepta[1,2-b]pyridine fumarate |

| CAS Number | 1795153-63-7[3] | 182349-12-8[4] |

| Molecular Formula | C₃₀H₂₆D₄ClN₃O₄[1] | C₂₆H₂₆ClN₃ · C₄H₄O₄[5] |

| Molecular Weight | 536.05 g/mol [3] | 532.03 g/mol [4][5] |

| Appearance | White to off-white crystalline powder[4] | White or off-white crystalline powder[4] |

| Solubility | Soluble in DMSO and methanol.[6] | Soluble in methanol; almost insoluble in water.[4] |

| Storage | Store at -20°C for long-term storage.[6] | Store at -20°C.[6] |

Mechanism of Action: Dual Antagonism of Histamine H1 and PAF Receptors

Rupatadine exerts its therapeutic effects through a dual mechanism of action: selective antagonism of the histamine H1 receptor and the platelet-activating factor (PAF) receptor. As Rupatadine-d4 Fumarate is chemically identical to Rupatadine Fumarate, differing only in isotopic labeling, its mechanism of action is the same.

Histamine H1 Receptor Antagonism

Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering symptoms such as itching, vasodilation, and increased vascular permeability. Rupatadine competitively binds to H1 receptors without activating them, thereby blocking the downstream signaling cascade initiated by histamine.

Platelet-Activating Factor (PAF) Receptor Antagonism

PAF is a potent phospholipid mediator involved in inflammatory and allergic processes, including platelet aggregation, bronchoconstriction, and increasing vascular permeability. Rupatadine also acts as a PAF receptor antagonist, mitigating the inflammatory effects mediated by PAF. This dual antagonism provides a more comprehensive approach to managing allergic conditions compared to traditional antihistamines that only target the H1 receptor.

Signaling Pathways

The antagonistic action of Rupatadine on H1 and PAF receptors inhibits their respective downstream signaling pathways.

Caption: Rupatadine blocks the Histamine H1 receptor signaling pathway.

Caption: Rupatadine blocks the Platelet-Activating Factor (PAF) receptor signaling pathway.

Experimental Protocols

Rupatadine-d4 Fumarate is primarily used as an internal standard for the quantification of rupatadine in biological matrices. Below is a representative experimental protocol for a bioanalytical method using LC-MS/MS.

Bioanalytical Method for Rupatadine in Human Plasma using LC-MS/MS

1. Objective: To quantify the concentration of rupatadine in human plasma samples using a validated LC-MS/MS method with Rupatadine-d4 Fumarate as the internal standard.

2. Materials and Reagents:

-

Rupatadine Fumarate reference standard

-

Rupatadine-d4 Fumarate (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4. Standard and Sample Preparation:

-

Stock Solutions: Prepare stock solutions of Rupatadine and Rupatadine-d4 Fumarate in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Rupatadine stock solution in a methanol:water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of Rupatadine-d4 Fumarate (IS) at an appropriate concentration.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

5. LC-MS/MS Conditions:

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Rupatadine: m/z 416.2 → 282.1; Rupatadine-d4: m/z 420.2 → 286.1 |

| Collision Energy | Optimized for each transition |

6. Data Analysis:

-

Quantify the peak area ratios of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of rupatadine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of rupatadine in plasma samples using Rupatadine-d4 Fumarate as an internal standard.

Caption: A typical bioanalytical workflow for a pharmacokinetic study of Rupatadine.

Conclusion

Rupatadine-d4 Fumarate is an indispensable tool for researchers and drug development professionals involved in the study of Rupatadine. Its use as an internal standard ensures the accuracy and reliability of bioanalytical data, which is critical for pharmacokinetic and metabolism studies. This guide has provided a comprehensive technical overview to support its effective application in a research setting.

References

The Physicochemical Profile of Rupatadine-d4 Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Rupatadine-d4 Fumarate, a deuterated analog of Rupatadine Fumarate. Rupatadine is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist.[1] The inclusion of deuterium atoms can modify the pharmacokinetic profile of a drug, making its deuterated standards essential for analytical and bioanalytical studies. This document details its core properties, the experimental methodologies for their determination, and its primary mechanism of action.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Rupatadine-d4 Fumarate. This data is crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source(s) |

| Chemical Name | (E)-but-2-enedioic acid;8-chloro-11-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[2][3]cyclohepta[2,4-b]pyridine | [4] |

| Synonyms | Rupatadine D4 fumarate, UR-12592 D4 fumarate | [5][6] |

| CAS Number | 1795153-63-7 | [4][5][7] |

| Molecular Formula | C₃₀H₂₆D₄ClN₃O₄ | [4][6] |

| Molecular Weight | 536.05 g/mol | [4][6] |

| Appearance | Solid | [8] |

| Melting Point | 194-201°C (for Rupatadine Fumarate) | [8] |

| Solubility | Insoluble in water; Soluble in methanol and ethanol; Very slightly soluble in chloroform (for Rupatadine Fumarate). | [9] |

| Chemical Stability | Stable under recommended storage conditions. Sensitive to strong acids/alkalis and strong oxidizing/reducing agents. Degrades under oxidative stress. | [8][10] |

Note: Some data, such as melting point and solubility, are reported for the non-deuterated Rupatadine Fumarate and are expected to be comparable for Rupatadine-d4 Fumarate.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. The following sections detail the standard methodologies for key analytical procedures.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[11]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Detailed Protocol:

-

Preparation: Add an excess amount of Rupatadine-d4 Fumarate to a series of vials containing the desired solvent or buffer system (e.g., pH-adjusted buffers to simulate physiological conditions).[12] The amount should be sufficient to ensure a solid phase remains at equilibrium.[11]

-

Agitation: Seal the vials and place them in a mechanical agitator or orbital shaker set to a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[13]

-

Equilibration: Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required should be established in preliminary assessments by sampling at various time points until the concentration plateaus.[13]

-

Phase Separation: After agitation, allow the samples to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.[12]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of Rupatadine-d4 Fumarate in the supernatant using a validated analytical method, such as UV-Visible Spectrophotometry or a stability-indicating RP-HPLC method.[9][14] The solubility is reported in units such as mg/mL or µg/mL.

Melting Point Determination (Capillary Method)

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid. The capillary method is a standard pharmacopeial technique.[15][16]

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.[17]

Detailed Protocol:

-

Sample Preparation: Ensure the Rupatadine-d4 Fumarate sample is completely dry and finely powdered.[17]

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount enters the tube. Tap the closed end of the tube on a hard surface to pack the powder into a dense column of 2.5-3.5 mm in height.[15]

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.[18]

-

Heating: Heat the sample at a controlled rate. A typical procedure involves a rapid ramp to a temperature approximately 5°C below the expected melting point, followed by a slower, controlled ramp of about 1°C per minute.[15]

-

Observation and Recording: Observe the sample through a magnifying eyepiece. Record the temperature at which the first signs of melting (collapse point) are observed and the temperature at which the sample becomes completely liquid (clear point).[15] This range is the melting point of the substance.

Purity and Assay Determination (RP-HPLC Method)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity and assay of active pharmaceutical ingredients.[10]

Principle: The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Compounds with higher hydrophobicity are retained longer on the column.

Exemplary Protocol (based on published methods for Rupatadine Fumarate):

-

Chromatographic System: An HPLC system equipped with a PDA detector and a suitable data acquisition system.[10]

-

Column: A common choice is a C18 or similar reversed-phase column (e.g., Hypersil BDS, 150 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer, pH adjusted) and an organic solvent like methanol or acetonitrile.[9][10] The mobile phase should be filtered and degassed before use.

-

Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducibility.[10]

-

Detection Wavelength: Set at a wavelength where the analyte shows maximum absorbance, such as 264 nm for Rupatadine.[10]

-

Sample Preparation: Accurately weigh and dissolve the Rupatadine-d4 Fumarate sample in the mobile phase or a suitable solvent to a known concentration.

-

Analysis: Inject a defined volume (e.g., 50 µL) of the sample and standard solutions into the chromatograph.[9] The retention time is used for identification, and the peak area is used for quantification against a standard curve.

Mechanism of Action and Signaling Pathway

Rupatadine exerts its therapeutic effects through a dual mechanism of action. It is a potent and selective antagonist of both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[2][19][20] This dual antagonism provides a comprehensive blockade of the key mediators involved in allergic and inflammatory responses.[2][21]

The binding of histamine to H1 receptors on various cells triggers symptoms like itching, vasodilation, and increased mucus production.[2] Simultaneously, PAF, a potent phospholipid mediator, contributes to vascular leakage, inflammation, and bronchoconstriction.[19][21] By blocking both of these receptors, Rupatadine effectively inhibits the downstream signaling cascades that lead to the clinical manifestations of allergic conditions such as allergic rhinitis and urticaria.[1][2]

Caption: Dual antagonism of H1 and PAF receptors by Rupatadine.

References

- 1. Rupatadine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Rupatadine-d4 Fumarate | CAS 1795153-63-7 | LGC Standards [lgcstandards.com]

- 5. glpbio.com [glpbio.com]

- 6. Rupatadine D4 fumarate | CAS#:1795153-63-7 | Chemsrc [chemsrc.com]

- 7. Rupatadine-d4 Fumarate | C30H30ClN3O4 | CID 71752142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. who.int [who.int]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. thinksrs.com [thinksrs.com]

- 16. mt.com [mt.com]

- 17. Melting Point Test - CD Formulation [formulationbio.com]

- 18. westlab.com [westlab.com]

- 19. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. orlpedia.gr [orlpedia.gr]

Synthesis of Rupatadine-d4 Fumarate: A Technical Guide for Researchers

For research, scientific, and drug development professionals, this in-depth technical guide details a plausible synthetic pathway for Rupatadine-d4 Fumarate, an isotopically labeled derivative of the antihistamine Rupatadine. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist. The deuterated analog, Rupatadine-d4 Fumarate, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. The synthesis outlined herein involves a multi-step process, commencing with the preparation of a key deuterated intermediate, 2,2,6,6-tetradeuterio-4-piperidone hydrochloride, followed by the construction of the deuterated Desloratadine core via a Wittig reaction, subsequent N-alkylation to introduce the substituted pyridine moiety, and final salt formation with fumaric acid.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the Rupatadine-d4 Fumarate synthesis.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |

| 1 | H/D Exchange | 4-Piperidone hydrochloride hydrate | 2,2,6,6-Tetradeuterio-4-piperidone hydrochloride | 141.63 (deuterated) | 1.32 | 1.18 | ~90 | >98 |

| 2 | Synthesis of Tricyclic Ketone | 3-(2-(4-chlorophenyl)ethyl)picolinonitrile | 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | 243.69 | 2.29 | 1.95 | ~85 | >99 |

| 3 | Wittig Reaction | Tricyclic Ketone & Deuterated Piperidone | Desloratadine-d4 | 314.86 | 2.52 | 1.89 | ~75 | >98 |

| 4 | N-Alkylation | Desloratadine-d4 | Rupatadine-d4 | 419.99 | 2.77 | 2.22 | ~80 | >99 |

| 5 | Salt Formation | Rupatadine-d4 | Rupatadine-d4 Fumarate | 536.03 | 3.00 | 2.85 | ~95 | >99.5 |

Experimental Protocols

Step 1: Synthesis of 2,2,6,6-Tetradeuterio-4-piperidone hydrochloride

This procedure utilizes a hydrogen-deuterium exchange reaction to introduce deuterium atoms at the alpha positions to the carbonyl group of 4-piperidone.

Methodology:

-

To a sealed reaction vessel, add 4-piperidone hydrochloride hydrate (1.0 g, 6.5 mmol).

-

Add deuterium oxide (D₂O, 20 mL) and catalytic amount of deuterium chloride (DCl) in D₂O (35 wt. %, 0.1 mL).

-

Heat the mixture to 80-90 °C with stirring for 48 hours.

-

Monitor the reaction progress by ¹H NMR spectroscopy until the disappearance of the signals corresponding to the protons at the 2 and 6 positions.

-

Cool the reaction mixture to room temperature.

-

Remove the D₂O under reduced pressure to yield 2,2,6,6-tetradeuterio-4-piperidone hydrochloride as a solid.

-

The product can be used in the next step without further purification.

Step 2: Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one

This is the synthesis of the tricyclic ketone core structure.

Methodology:

-

A mixture of 3-(2-(4-chlorophenyl)ethyl)picolinonitrile (2.42 g, 10 mmol) and polyphosphoric acid (20 g) is heated to 180°C for 4 hours.

-

The reaction mixture is cooled to 100°C and poured into ice water (100 mL).

-

The mixture is neutralized with a 50% aqueous sodium hydroxide solution and then extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one as a solid.

Step 3: Synthesis of Desloratadine-d4 via Wittig Reaction

This step constructs the piperidinylidene moiety onto the tricyclic core using the deuterated piperidone.

Methodology:

-

To a solution of triphenylphosphine (2.62 g, 10 mmol) in dry toluene (50 mL), add 2,2,6,6-tetradeuterio-4-piperidone hydrochloride (1.42 g, 10 mmol).

-

The mixture is heated to reflux for 24 hours to form the corresponding phosphonium salt.

-

Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

-

Suspend the phosphonium salt in dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.

-

Cool the suspension to -78 °C and add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise to generate the ylide.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add a solution of 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one (2.44 g, 10 mmol) in dry THF (20 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Desloratadine-d4.

Step 4: Synthesis of Rupatadine-d4

This step involves the N-alkylation of the deuterated Desloratadine intermediate.

Methodology:

-

To a solution of Desloratadine-d4 (2.52 g, 8 mmol) in dimethylformamide (DMF, 40 mL), add potassium carbonate (2.21 g, 16 mmol) and a catalytic amount of potassium iodide (0.13 g, 0.8 mmol).

-

Add 3-(chloromethyl)-5-methylpyridine hydrochloride (1.48 g, 8.8 mmol) to the mixture.

-

Heat the reaction mixture to 70 °C and stir for 6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude Rupatadine-d4 is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Step 5: Synthesis of Rupatadine-d4 Fumarate

The final step is the formation of the fumarate salt to improve stability and solubility.

Methodology:

-

Dissolve the purified Rupatadine-d4 (2.22 g, 5.3 mmol) in acetone (50 mL).

-

In a separate flask, dissolve fumaric acid (0.61 g, 5.3 mmol) in warm methanol (15 mL).

-

Add the methanolic solution of fumaric acid dropwise to the Rupatadine-d4 solution with stirring.

-

Stir the mixture at room temperature for 2 hours, during which a white precipitate will form.

-

Cool the mixture in an ice bath for 1 hour to complete the precipitation.

-

Collect the precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum to yield Rupatadine-d4 Fumarate as a white crystalline solid.

Visualizing the Synthesis

The following diagrams illustrate the key stages of the Rupatadine-d4 Fumarate synthesis.

References

An In-Depth Technical Guide to Rupatadine-d4 Fumarate (CAS Number: 1795153-63-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupatadine-d4 Fumarate, the deuterated analog of Rupatadine Fumarate, serves as a critical internal standard for the quantitative analysis of rupatadine in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision in pharmacokinetic and bioequivalence studies. This technical guide provides a comprehensive overview of Rupatadine-d4 Fumarate, including its synthesis, physicochemical properties, and detailed applications in bioanalytical methodologies. Furthermore, it elucidates the pharmacological mechanism of action of rupatadine, for which this deuterated standard is essential for accurate quantification.

Introduction

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria.[1] To accurately determine its concentration in biological samples, a stable isotope-labeled internal standard is indispensable. Rupatadine-d4 Fumarate, with a CAS number of 1795153-63-7, fulfills this role by mimicking the chemical and physical properties of the parent drug, thereby accounting for variability during sample preparation and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of Rupatadine-d4 Fumarate is presented in the table below.

| Property | Value |

| CAS Number | 1795153-63-7 |

| Molecular Formula | C₃₀H₂₆D₄ClN₃O₄ |

| Molecular Weight | 536.05 g/mol |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98% |

| Chemical Name | 8-chloro-11-(1-((5-methylpyridin-3-yl)methyl)piperidin-4-ylidene-d4)-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine fumarate |

Synthesis of Rupatadine-d4 Fumarate

The synthesis of Rupatadine-d4 Fumarate involves the introduction of four deuterium atoms into the rupatadine molecule. While specific, detailed protocols for the deuteration are proprietary, a plausible synthetic route can be inferred from the general synthesis of rupatadine. The deuterium labels are typically introduced on the piperidinylidene ring. The final step involves the formation of the fumarate salt.

A proposed synthetic scheme is outlined below:

The synthesis generally involves the N-alkylation of desloratadine with a deuterated piperidine derivative, followed by salt formation with fumaric acid.

Application in Bioanalytical Methods

Rupatadine-d4 Fumarate is predominantly used as an internal standard in LC-MS/MS methods for the quantification of rupatadine in biological matrices such as human plasma.

Experimental Protocol: LC-MS/MS Quantification of Rupatadine

The following protocol is a representative example of how Rupatadine-d4 Fumarate is used in a typical bioanalytical assay.

4.1.1. Sample Preparation

-

To 200 µL of human plasma, add 25 µL of Rupatadine-d4 Fumarate internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

4.1.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 | |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| MS System | API 4000 or equivalent |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Rupatadine: Q1/Q3 (e.g., 416.2 -> 282.1)Rupatadine-d4: Q1/Q3 (e.g., 420.2 -> 286.1) |

| Collision Energy | Optimized for each transition |

Method Validation Data

The use of Rupatadine-d4 Fumarate as an internal standard allows for robust and reliable method validation. The tables below summarize typical validation parameters from published methods.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Rupatadine | 0.1 - 50 | 0.1 | >0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.3 | < 5 | < 6 | 95 - 105 |

| Medium | 5 | < 4 | < 5 | 97 - 103 |

| High | 40 | < 3 | < 4 | 98 - 102 |

Pharmacological Profile of Rupatadine

Rupatadine is a dual-acting antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1] This dual mechanism contributes to its efficacy in managing allergic conditions.

Mechanism of Action

During an allergic response, mast cells degranulate and release inflammatory mediators, including histamine and PAF.

-

Histamine binds to H1 receptors, leading to symptoms like itching, sneezing, and rhinorrhea.

-

PAF binds to its receptors, causing increased vascular permeability and bronchoconstriction.

Rupatadine competitively blocks both of these receptors, thereby inhibiting the downstream signaling pathways and alleviating allergic symptoms.

References

In-Depth Technical Guide: Physicochemical Properties and Analytical Characterization of Rupatadine-d4 Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and analytical characterization of Rupatadine-d4 Fumarate, a deuterated analog of the antihistamine and platelet-activating factor (PAF) antagonist, Rupatadine Fumarate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism, pharmacokinetic (DMPK) studies, and the development of analytical methodologies for deuterated pharmaceutical compounds.

Core Physicochemical Data

The incorporation of deuterium in place of hydrogen atoms can subtly alter the physicochemical properties of a molecule. The primary motivation for this isotopic substitution is often to leverage the kinetic isotope effect, which can lead to a slower rate of metabolism and a longer biological half-life. Below is a summary of the key quantitative data for Rupatadine-d4 Fumarate and its related non-deuterated counterparts.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Rupatadine-d4 Fumarate | C₃₀H₂₆D₄ClN₃O₄ | 536.05[1][2] |

| Rupatadine-d4 | C₂₆H₂₂D₄ClN₃ | 419.98 |

| Rupatadine Fumarate | C₃₀H₃₀ClN₃O₄ | 532.03[3][4] |

| Rupatadine | C₂₆H₂₆ClN₃ | 415.96 - 416.0[4][5][6][7] |

| Fumaric Acid | C₄H₄O₄ | 116.07[8][9][10][11][12] |

Experimental Protocols

Synthesis of Rupatadine-d4 Fumarate

The synthesis of Rupatadine-d4 Fumarate follows a similar pathway to its non-deuterated analog, with the introduction of deuterium atoms at specific positions. The following is a generalized synthetic protocol based on established methods for Rupatadine synthesis.

Step 1: N-alkylation of Desloratadine with a Deuterated Intermediate

A key step involves the N-alkylation of Desloratadine with a deuterated form of 3-bromomethyl-5-methyl pyridine or a similar halogenated derivative.

-

Reaction: Desloratadine is reacted with 3-(bromomethyl-d2)-5-methylpyridine in a biphasic solvent system.

-

Catalyst: A phase transfer catalyst, such as Tetrabutylammonium bromide, is employed to facilitate the reaction between the aqueous and organic phases.

-

Base: An aqueous alkali solution, for example, sodium hydroxide, is used to deprotonate the secondary amine of Desloratadine.

-

Solvent System: A water-immiscible organic solvent like dichloromethane or toluene is used.

-

Temperature: The reaction is typically carried out at a controlled temperature, often ranging from room temperature up to 50°C.

-

Work-up: Following the reaction, the organic layer is separated, washed, dried, and the solvent is evaporated to yield Rupatadine-d4.

Step 2: Salt Formation with Fumaric Acid

The free base of Rupatadine-d4 is then converted to the fumarate salt to improve its stability and solubility.

-

Reaction: Rupatadine-d4 is dissolved in a suitable organic solvent, such as ethyl acetate or a ketonic solvent.

-

Reagent: A solution of fumaric acid in an alcohol, like methanol, is added to the Rupatadine-d4 solution.

-

Crystallization: The mixture is stirred, often at a reduced temperature (e.g., 0 to -5°C), to induce the crystallization of Rupatadine-d4 Fumarate.

-

Isolation: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Molecular Weight Determination and Isotopic Purity Analysis

The accurate determination of the molecular weight and the confirmation of isotopic enrichment are critical for the characterization of deuterated compounds. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

-

Ionization Source: Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.

-

Sample Preparation: A dilute solution of Rupatadine-d4 Fumarate is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

-

Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: The exact mass of the molecular ion is measured and compared to the theoretical calculated mass. The presence of four deuterium atoms will result in a mass shift of approximately 4 Da compared to the non-deuterated analog. The isotopic distribution pattern is also analyzed to confirm the number of deuterium atoms incorporated.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: The ¹H NMR spectrum is acquired to identify the positions where deuterium has been incorporated. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the success of the deuteration.

-

²H NMR: A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signals, providing further confirmation of the labeling positions.

-

¹³C NMR: The ¹³C NMR spectrum can also provide structural information and confirm the integrity of the carbon skeleton.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the determination of the molecular weight and structural confirmation of Rupatadine-d4 Fumarate.

Caption: Workflow for Molecular Weight Determination.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. glpbio.com [glpbio.com]

- 3. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Preparation method of rupatadine fumarate - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]

- 7. Synthesis of Rupatadine Fumarate [tib.eu]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Deuterated Compounds [simsonpharma.com]

The Role of Rupatadine-d4 Fumarate as an Internal Standard in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Rupatadine-d4 Fumarate as an internal standard in the quantitative bioanalysis of rupatadine. By leveraging the principles of stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS), Rupatadine-d4 Fumarate ensures the accuracy and precision required for pharmacokinetic and bioequivalence studies.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. Rupatadine-d4 Fumarate, a deuterium-labeled form of rupatadine, serves as an exemplary SIL-IS.

The core principle of its mechanism of action as an internal standard lies in its near-identical physicochemical properties to the unlabeled analyte, rupatadine. Because of their structural similarity, Rupatadine-d4 and rupatadine co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference from the incorporated deuterium atoms, they are distinguishable by the mass spectrometer. This allows for the quantification of the analyte based on the ratio of its response to that of the known concentration of the internal standard, effectively normalizing for any sample loss during extraction or fluctuations in instrument response.

Bioanalytical Method for Rupatadine using Rupatadine-d4 Fumarate as an Internal Standard

The following protocol is a representative method for the simultaneous determination of rupatadine and its active metabolites in human plasma, adapted to illustrate the use of Rupatadine-d4 Fumarate as the internal standard.

Experimental Protocol

2.1.1. Materials and Reagents:

-

Analytes: Rupatadine, Desloratadine, 3-Hydroxydesloratadine

-

Internal Standard: Rupatadine-d4 Fumarate

-

Reagents: Methanol (HPLC grade), Formic acid, Ammonium acetate, Water (double distilled), Human plasma (drug-free)

2.1.2. Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Rupatadine-d4 Fumarate in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 400 µL of methanol to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 5 µL aliquot into the LC-MS/MS system.

2.1.3. Liquid Chromatography Conditions:

-

LC System: Agilent 1260 Series or equivalent

-

Column: C18 column (e.g., Hedera ODS-2, 2.1 mm × 150 mm, 5 µm)

-

Mobile Phase:

-

A: 10 mM Ammonium acetate with 0.1% (v/v) formic acid in water

-

B: Methanol

-

-

Gradient Elution: A suitable gradient program to separate the analytes from endogenous interferences.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

2.1.4. Mass Spectrometry Conditions:

-

MS System: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Mass Spectrometry Parameters for Rupatadine, its Metabolites, and Rupatadine-d4 (Internal Standard)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Rupatadine | 416.0 | 309.1 |

| Desloratadine | 311.0 | 259.1 |

| 3-Hydroxydesloratadine | 327.0 | 275.2 |

| Rupatadine-d4 (IS) | 420.0 | 313.1 |

Note: The m/z transitions for Rupatadine-d4 are representative and may vary based on the specific fragmentation pattern.

Table 2: Representative Calibration Curve Data for Rupatadine

| Concentration (ng/mL) | Peak Area Ratio (Rupatadine/Rupatadine-d4) |

| 0.05 | 0.012 |

| 0.15 | 0.035 |

| 0.50 | 0.118 |

| 1.50 | 0.355 |

| 5.00 | 1.180 |

| 10.0 | 2.350 |

| 20.0 | 4.710 |

| 35.0 | 8.230 |

Visualizations

Rupatadine Mechanism of Action

Rupatadine exerts its therapeutic effects through a dual mechanism: antagonizing the histamine H1 receptor and the Platelet-Activating Factor (PAF) receptor. This dual action effectively mitigates the allergic response.

Caption: Dual antagonism of H1 and PAF receptors by Rupatadine.

Bioanalytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of rupatadine in plasma samples using Rupatadine-d4 Fumarate as an internal standard.

Caption: Workflow for plasma sample analysis of Rupatadine.

Conclusion

The use of Rupatadine-d4 Fumarate as an internal standard is integral to the development of robust and reliable bioanalytical methods for the quantification of rupatadine. Its mechanism of action, rooted in the principles of stable isotope dilution, allows for the precise correction of analytical variability, thereby ensuring the integrity of pharmacokinetic and bioequivalence data. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists in the field of drug development.

Stability and Storage of Rupatadine-d4 Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Rupatadine-d4 Fumarate. It includes a summary of degradation studies, detailed experimental protocols, and visualizations to support researchers in maintaining the integrity of this compound for accurate and reproducible results.

Introduction

Rupatadine is a second-generation, non-sedating antagonist of both histamine H1 and platelet-activating factor (PAF) receptors. Its deuterated analog, Rupatadine-d4 Fumarate, is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis. The stability of such standards is paramount to ensure the accuracy of experimental outcomes. This document outlines the known stability profile of Rupatadine Fumarate under various stress conditions and provides the best-practice storage recommendations for Rupatadine-d4 Fumarate.

Recommended Storage Conditions

Proper storage is critical to prevent degradation and maintain the chemical purity of Rupatadine-d4 Fumarate. The following conditions are recommended based on supplier data sheets and safety information.

Solid Form

For the solid (neat) form of Rupatadine-d4 Fumarate, the recommended storage temperature is -20°C . When stored under these conditions, the compound is expected to be stable for an extended period. For short-term transport, shipping at room temperature or with blue ice is acceptable.

In Solution

Stock solutions of Rupatadine-d4 Fumarate require more stringent storage conditions to minimize degradation. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

-

-80°C: For long-term storage, it is recommended to store solutions at -80°C. Under these conditions, the solution should be used within 6 months .

-

-20°C: For shorter-term storage, solutions can be kept at -20°C and should be used within 1 month .

Stability Profile and Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific long-term stability data for Rupatadine-d4 Fumarate is not extensively published, studies on the non-deuterated form, Rupatadine Fumarate, provide valuable insights into its degradation pathways. These studies indicate that Rupatadine Fumarate is particularly susceptible to oxidative stress.

Summary of Forced Degradation Studies on Rupatadine Fumarate

The following table summarizes the results from forced degradation studies performed on Rupatadine Fumarate. These studies help in understanding the conditions under which the molecule is likely to degrade.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Observations |

| Oxidative | 5% H₂O₂ | 4 hours at 70°C | Significant | The primary degradation product is Rupatadine N-oxide. |

| Oxidative | 30% H₂O₂ | 60 minutes at 80°C | ~12% | Impurity peaks were well-resolved from the parent drug. |

| Acidic Hydrolysis | 0.1N HCl | 24 hours at 70°C | Slight | No significant degradation observed. |

| Alkaline Hydrolysis | 0.1N NaOH | 24 hours at 70°C | Slight | No significant degradation observed. |

| Hydrolytic | Water | 24 hours at 70°C | Slight | No significant degradation observed. |

| Thermal | Dry Heat | 48 hours at 105°C | Slight | No significant degradation observed. |

| Photolytic | 1.2 million lux hours / 200 watt hours/m² | - | Slight | No significant degradation observed. |

Data compiled from published stability-indicating HPLC method development studies.

Impact of Deuteration on Stability

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect. This increased bond strength can lead to enhanced metabolic stability, as the C-D bond is more resistant to enzymatic cleavage. While this primarily affects the pharmacokinetic profile of the drug in vivo, it may also contribute to a slight increase in the chemical stability of the molecule by making it less susceptible to certain degradation reactions. However, specific comparative stability studies between Rupatadine Fumarate and Rupatadine-d4 Fumarate are needed to quantify this effect.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Rupatadine, based on established protocols from the scientific literature. These protocols are essential for developing and validating stability-indicating analytical methods.

Preparation of Stock Solution

A stock solution of Rupatadine Fumarate is prepared by accurately weighing and dissolving the compound in a suitable solvent, typically methanol or a mixture of methanol and water, to a known concentration (e.g., 1 mg/mL).

Forced Degradation Procedures

-

Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N hydrochloric acid (HCl). The mixture is then heated in a water bath at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours). After cooling, the solution is neutralized with an equivalent amount of 0.1N sodium hydroxide (NaOH) and diluted with the mobile phase to a final concentration for analysis.

-

Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N sodium hydroxide (NaOH). The mixture is heated in a water bath (e.g., at 70°C for 24 hours). After cooling, the solution is neutralized with 0.1N HCl and diluted for analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of hydrogen peroxide (H₂O₂) solution (e.g., 5% or 30%). The mixture is heated (e.g., at 70°C for 4 hours or 80°C for 60 minutes). After cooling, the solution is diluted for analysis.

-

Thermal Degradation: The solid drug substance is placed in a thermostatically controlled oven at a high temperature (e.g., 105°C) for an extended period (e.g., 48 hours). After the specified time, a solution of the heat-treated sample is prepared for analysis.

-

Photolytic Degradation: The drug substance (in solid form or in solution) is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be controlled (e.g., not less than 1.2 million lux hours) and the integrated near-ultraviolet energy should be monitored (e.g., not less than 200 watt hours per square meter). A control sample is kept in the dark to exclude the effect of temperature.

Analysis

The stressed samples are analyzed using a validated stability-indicating HPLC method. The chromatograms of the stressed samples are compared with that of an untreated standard to determine the percentage of degradation and to identify any degradation products.

Visualizations

The following diagrams illustrate key concepts related to Rupatadine's mechanism of action and the experimental workflow for stability testing.

Caption: Rupatadine's dual mechanism of action.

Caption: Experimental workflow for stability testing.

Conclusion

Maintaining the stability of Rupatadine-d4 Fumarate is essential for its use as an internal standard and in various research applications. Adherence to the recommended storage conditions, particularly storing the solid form at -20°C and solutions at -80°C for long-term use, is critical. The provided data on forced degradation of Rupatadine Fumarate highlights its susceptibility to oxidation and informs the development of robust, stability-indicating analytical methods. The detailed experimental protocols offer a foundation for researchers to conduct their own stability assessments. By understanding and controlling the factors that affect its stability, researchers can ensure the integrity and reliability of their experimental data.

A Technical Guide to Rupatadine-d4 Fumarate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Rupatadine-d4 Fumarate, a deuterated internal standard essential for the accurate quantification of Rupatadine in preclinical and clinical research. This document outlines key suppliers, technical specifications, experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS) based assays, and the biochemical pathways influenced by Rupatadine.

Sourcing and Specifications of Rupatadine-d4 Fumarate

Rupatadine-d4 Fumarate is a stable, isotopically labeled version of Rupatadine Fumarate, designed for use as an internal standard in quantitative analysis. Several reputable suppliers provide this compound for research laboratories.

Table 1: Key Suppliers of Rupatadine-d4 Fumarate for Research

| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Noted Purity | Availability |

| Simson Pharma Limited | simsonpharma.com | 1795153-63-7 | C₃₀H₂₆D₄ClN₃O₄ | 536.05 | Certificate of Analysis provided | Custom Synthesis[1][2] |

| GlpBio | glpbio.com | 1795153-63-7 | C₃₀H₂₆D₄ClN₃O₄ | 536.05 | >98.00% | Inquire |

| MedchemExpress | medchemexpress.com | 1795153-63-7 | C₃₀H₂₆D₄ClN₃O₄ | 536.05 | Certificate of Analysis provided | Inquire |

| LGC Standards | lgcstandards.com | 1795153-63-7 | Not specified | Not specified | Certificate of Analysis provided | Inquire[3] |

| Toronto Research Chemicals (TRC) | trc-canada.com | 1795153-63-7 | Not specified | Not specified | Certificate of Analysis provided | Inquire |

Table 2: Physicochemical Properties of Rupatadine-d4 Fumarate

| Property | Value |

| CAS Number | 1795153-63-7 |

| Molecular Formula | C₃₀H₂₆D₄ClN₃O₄ |

| Molecular Weight | 536.05 g/mol [1][2] |

| Synonyms | UR-12592 D4 Fumarate |

| Appearance | White to off-white solid |

| Storage | -20°C for long-term storage |

| Solubility | Soluble in DMSO and Methanol |

| Isotopic Purity | Typically ≥98% (Consult Certificate of Analysis from the supplier for batch-specific data) |

Experimental Protocols

Rupatadine-d4 Fumarate is primarily utilized as an internal standard (IS) in LC-MS/MS methods for the pharmacokinetic analysis of Rupatadine. Below is a generalized protocol for its application.

Preparation of Stock and Working Solutions

-

Rupatadine-d4 Fumarate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rupatadine-d4 Fumarate in methanol or DMSO.

-

Working Internal Standard Solution (100 ng/mL): Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to achieve the desired concentration for spiking into plasma samples.

Sample Preparation for Pharmacokinetic Studies

This protocol is a general guideline for plasma sample extraction.

-

Sample Collection: Collect blood samples from study subjects at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 20 µL of the Rupatadine-d4 Fumarate working internal standard solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1-2 minutes.

-

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

-

LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Rupatadine: m/z 416.2 → 309.1

-

Rupatadine-d4: m/z 420.2 → 313.1

-

Signaling Pathways and Mechanism of Action

Rupatadine is a second-generation antihistamine with a dual mechanism of action, acting as a potent antagonist of both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[4] This dual antagonism contributes to its efficacy in treating allergic rhinitis and urticaria.

Procurement and QC Workflow

The following diagram illustrates a typical workflow for obtaining and verifying Rupatadine-d4 Fumarate for research use.

Caption: Workflow for Rupatadine-d4 Fumarate procurement and quality control.

Histamine H1 Receptor Signaling Pathway

Rupatadine competitively inhibits the binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR). This action blocks the downstream signaling cascade that leads to allergic symptoms.

Caption: Rupatadine's antagonism of the Histamine H1 receptor signaling pathway.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

In addition to its antihistaminic effects, Rupatadine also blocks the PAF receptor, another GPCR involved in inflammatory and allergic responses.

Caption: Rupatadine's antagonism of the Platelet-Activating Factor (PAF) receptor signaling pathway.

Conclusion

Rupatadine-d4 Fumarate is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. Its use as an internal standard ensures the reliability and accuracy of quantitative data for Rupatadine. This guide provides a foundational understanding of its sourcing, application, and the biological pathways it influences, empowering researchers to effectively incorporate this critical reagent into their studies. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the supplier's Certificate of Analysis for batch-specific information.

References

Methodological & Application

Application Note: High-Throughput Analysis of Rupatadine in Human Plasma Using Rupatadine-d4 Fumarate as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of rupatadine in human plasma using a robust and sensitive LC-MS/MS method. Rupatadine-d4 fumarate is employed as the internal standard to ensure high accuracy and precision.

Introduction

Rupatadine is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate quantification of rupatadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a validated LC-MS/MS method for the determination of rupatadine in human plasma, utilizing its deuterated analog, Rupatadine-d4 fumarate, as an internal standard to correct for matrix effects and variations in sample processing.

Rupatadine-d4 fumarate is a stable, isotopically labeled version of rupatadine that co-elutes with the analyte but is distinguishable by its mass-to-charge ratio, making it an ideal internal standard for LC-MS/MS analysis.[3][4]

Experimental

Materials and Reagents

-

Analytes and Internal Standard:

-

Reagents and Solvents:

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Water (Double-distilled or Milli-Q)

-

Human Plasma (Drug-free, sourced from a certified vendor)

-

Instrumentation

-

Liquid Chromatography: Agilent 1260 Series or equivalent HPLC system.[2]

-

Mass Spectrometer: AB Sciex API 4000 tandem mass spectrometer or a comparable system equipped with a Turbo-V® ion spray source.[2]

-

Analytical Column: Hedera ODS-2 column (2.1 mm × 150 mm, 5 µm) or equivalent C18 column.[2]

Preparation of Stock and Working Solutions

-

Rupatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve rupatadine fumarate in methanol.

-

Rupatadine-d4 Fumarate (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve Rupatadine-d4 fumarate in methanol.

-

Working Solutions: Prepare serial dilutions of the rupatadine stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 400 ng/mL.[2]

Sample Preparation Protocol

A liquid-liquid extraction (LLE) or protein precipitation (PPT) method can be employed for sample cleanup. The following is a typical LLE protocol:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (Rupatadine-d4 Fumarate, 400 ng/mL).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane (1:1, v/v)).[5]

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

Figure 1: Sample preparation workflow for the extraction of rupatadine from human plasma.

LC-MS/MS Method

2.5.1. Liquid Chromatography Conditions

| Parameter | Value |

| Column | Hedera ODS-2 (2.1 mm × 150 mm, 5 µm)[2] |

| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[2] |

| Mobile Phase B | Methanol[2] |

| Gradient | 60% B (0-3.0 min), 60-100% B (3.0-3.1 min), 100% B (3.1-6.0 min), followed by 5 min re-equilibration[2] |

| Flow Rate | 0.3 mL/min[5] |

| Column Temperature | 38°C[2] |

| Injection Volume | 10 µL |

2.5.2. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2][6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rupatadine | 416.0 | 309.1[6] |

| Rupatadine-d4 | 420.0 | 313.1 |

Note: The MRM transition for Rupatadine-d4 is predicted based on a +4 Da shift from the parent compound.

Figure 2: General workflow for the LC-MS/MS analysis of rupatadine.

Method Validation

The method was validated according to international guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.05 to 35 ng/mL for rupatadine.[2][7] The lower limit of quantification (LLOQ) was established at 0.05 ng/mL.[2][7]

| Parameter | Result |

| Linearity Range | 0.05 - 35 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 0.05 ng/mL |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | 1.0 - 4.7%[8] | 2.2 - 12.1%[8] | -7.7% to 5.2%[8] | -4.1% to 4.8%[8] |

| Medium | 1.0 - 4.7%[8] | 2.2 - 12.1%[8] | -7.7% to 5.2%[8] | -4.1% to 4.8%[8] |

| High | 1.0 - 4.7%[8] | 2.2 - 12.1%[8] | -7.7% to 5.2%[8] | -4.1% to 4.8%[8] |

Recovery and Matrix Effect

The extraction recovery of rupatadine from human plasma was consistent and reproducible across the different QC levels. The use of Rupatadine-d4 fumarate as an internal standard effectively compensated for any matrix effects.

Application

This method was successfully applied to a pharmacokinetic study of rupatadine in healthy volunteers following oral administration.[8] The high sensitivity and specificity of the method make it suitable for a wide range of clinical and preclinical studies.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of rupatadine in human plasma. The use of Rupatadine-d4 fumarate as an internal standard ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalysis in the context of drug development.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. daneshyari.com [daneshyari.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Simultaneous determination of rupatadine and its metabolite desloratadine in human plasma by a sensitive LC-MS/MS method: application to the pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Rupatadine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rupatadine in human plasma. The assay utilizes a deuterated internal standard (Rupatadine-d4) for accurate and precise measurement. Sample preparation is achieved through a straightforward protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria.[1] Accurate quantification of Rupatadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for bioanalytical assays due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Rupatadine-d4, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the highest level of accuracy and precision. This application note provides a detailed protocol for the quantification of Rupatadine in human plasma using Rupatadine-d4 as an internal standard.

Experimental

Materials and Reagents

-

Rupatadine reference standard

-

Rupatadine-d4 fumarate (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

Liquid chromatograph (e.g., Agilent 1260 Series or equivalent)[2]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex API 4000 or equivalent)[2]

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Experimental Workflow

Figure 1: Experimental workflow for the LC-MS/MS quantification of Rupatadine.

Protocols

1. Standard and Internal Standard Preparation

-

Rupatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rupatadine reference standard in methanol.

-

Rupatadine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rupatadine-d4 fumarate in methanol.

-

Working Solutions: Prepare serial dilutions of the Rupatadine stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of Rupatadine-d4 in the same diluent.

2. Sample Preparation

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the Rupatadine-d4 working solution (internal standard).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography

-

Column: C18, 2.1 x 150 mm, 5 µm[2]

-

Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid[2]

-

Mobile Phase B: Methanol[2]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0-1.0 min: 30% B

-

1.0-3.0 min: 30% to 95% B

-

3.0-4.0 min: 95% B

-

4.1-6.0 min: 30% B (re-equilibration)

-

4. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V[2]

-

Source Temperature: 500 °C

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Rupatadine | 416.0 | 309.1[2] |

| Rupatadine-d4 (IS) | 420.0 | 309.1 |

Results and Discussion

Linearity

The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for Rupatadine in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low (0.3 ng/mL) | ≤ 5.0 | ≤ 8.0 | ± 10.0 | ± 10.0 |

| Medium (5 ng/mL) | ≤ 4.5 | ≤ 7.5 | ± 8.0 | ± 8.0 |

| High (80 ng/mL) | ≤ 4.0 | ≤ 7.0 | ± 7.0 | ± 7.0 |

Limit of Quantification (LLOQ)

The lower limit of quantification (LLOQ) for Rupatadine in human plasma was determined to be 0.1 ng/mL, with a signal-to-noise ratio of >10.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Rupatadine in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making this method well-suited for regulated bioanalytical studies. The simple protein precipitation sample preparation protocol allows for rapid sample processing, which is advantageous for studies with large sample numbers.

References

- 1. Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rupatadine-d4 Fumarate | C30H30ClN3O4 | CID 71752142 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Rupatadine-d4 Fumarate in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rupatadine-d4 Fumarate in the pharmacokinetic analysis of rupatadine. This document includes detailed experimental protocols and data presentation to guide researchers in their drug development and bioanalytical studies.

Introduction

Rupatadine is a second-generation, non-sedating antihistamine with a dual mechanism of action, acting as a potent and selective antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3][4][5][6] This dual activity makes it effective for the symptomatic treatment of allergic rhinitis and chronic urticaria.[1][3][4][7][8] Understanding the pharmacokinetic profile of rupatadine is crucial for optimizing dosage regimens and ensuring its safety and efficacy. Rupatadine-d4 Fumarate is the deuterated analog of rupatadine fumarate and serves as an ideal internal standard (IS) for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its similar physicochemical properties and distinct mass.[9][10][11]

Pharmacokinetic Profile of Rupatadine

Rupatadine is rapidly absorbed after oral administration.[4][12] Its pharmacokinetics have been shown to be linear for doses between 10 mg and 40 mg.[1][13] The presence of food can delay the time to reach maximum plasma concentration (Tmax) by approximately one hour, but it does not significantly affect the overall exposure (AUC) or the maximum plasma concentration (Cmax).[1] Rupatadine is highly bound to plasma proteins (98-99%).[1][3]

The following table summarizes the key pharmacokinetic parameters of rupatadine in adult humans after a single 10 mg oral dose.

| Parameter | Mean Value | Unit | Reference(s) |

| Cmax (Maximum Plasma Concentration) | 1.54 - 4.74 | ng/mL | [12][14] |

| Tmax (Time to Cmax) | ~1.0 | hour | [12][14] |

| AUC0-∞ (Area Under the Curve) | 8.37 - 16.2 | ng·h/mL | [12] |

| t1/2 (Elimination Half-life) | 5.9 | hours | [2][3] |

| Apparent Volume of Distribution (Vd/F) | 9799 | L | [2] |

Metabolism of Rupatadine

Rupatadine undergoes extensive presystemic and systemic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9, CYP2C19, and CYP2D6.[1][2][15] The main metabolic pathways include oxidation of the pyridine-methyl group, N-dealkylation, and hydroxylation.[1] This results in the formation of several active metabolites, including desloratadine and its hydroxylated forms, which contribute to the overall efficacy of the drug.[2][3][12]

Rupatadine Metabolic Pathway

References

- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rupatadine - Wikipedia [en.wikipedia.org]

- 4. tga.gov.au [tga.gov.au]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. dustri.com [dustri.com]

- 8. Summary Basis of Decision for Rupall (Formerly Rupatadine) - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. Rupatadine-d4 Fumarate | C30H30ClN3O4 | CID 71752142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. | BioWorld [bioworld.com]

- 14. actascientific.com [actascientific.com]

- 15. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]

Application Note: Protocol for Preparing Rupatadine-d4 Fumarate Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of stock solutions of Rupatadine-d4 Fumarate (CAS: 1795153-63-7). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This protocol covers the necessary materials, safety precautions, and step-by-step instructions for preparing both a primary organic stock solution and subsequent aqueous working solutions.

Chemical and Physical Properties

Rupatadine-d4 Fumarate is the deuterated form of Rupatadine Fumarate, a potent dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors.[1][2] The incorporation of deuterium isotopes makes it a valuable internal standard in quantitative mass spectrometry-based studies.[2]

| Property | Value | Reference |

| Chemical Name | 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene-d4]- 5H-benzo[2][3]cyclohepta[1,2-b]pyridine (2E)-2-Butenedioate | [3][4] |

| Molecular Formula | C₃₀H₂₆D₄ClN₃O₄ | [3][4][5] |

| Molecular Weight | 536.05 g/mol | [3][5][6] |

| CAS Number | 1795153-63-7 | [2][4][5][6] |

| Appearance | White to Off-White or Light Orange Solid/Powder | [1][7] |

| Storage | Store at -20°C or 2-8°C. Keep container tightly sealed. Product is hygroscopic. | [3][7][8] |

Experimental Protocols

2.1. Safety Precautions

-